Stilbamidine

Vue d'ensemble

Description

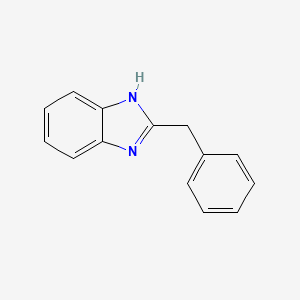

Stilbamidine est un composé diamidinique connu pour sa forte activité contre les bactéries, les protozoaires et les champignons. Il a été utilisé en clinique dans le traitement des mycoses systémiques, de la leishmaniose viscérale et de la trypanosomiase africaine . This compound fait partie de la série des diamidines aromatiques, qui comprend d'autres composés comme la pentamidine, la propamidine et le bérenil .

Applications De Recherche Scientifique

Stilbamidine has a wide range of scientific research applications:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in the study of nucleic acids due to its affinity for DNA.

Medicine: Used in the treatment of diseases like visceral leishmaniasis and African trypanosomiasis.

Industry: Utilized in the production of other chemical compounds and pharmaceuticals.

Mécanisme D'action

Target of Action

Stilbamidine, also known as Hydroxythis compound, primarily targets extracellular DNA and lysosomes . In Trypanosomes, there is extensive and selective binding of this compound to the kinetoplastic DNA . This DNA is crucial for cell division and reproduction .

Mode of Action

This compound interacts with its targets by binding to the kinetoplastic DNA in Trypanosomes . This binding inhibits cell division and reproduction . In yeast, there is evidence of this compound binding to extranuclear DNA, causing numerous mutations .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication and mutation. It shows in vitro or/and in vivo affinity for nucleic acids, mainly DNA . It causes modifications of the kinetoplast-mitochondrial system of Trypanosoma, altering extranuclear circular DNA replication . This affinity for mitochondrial DNA can be demonstrated by cytoplasmic mutations in yeast .

Pharmacokinetics

It is known that this compound is less toxic than its analogues, both experimentally and clinically . It is used in the therapy of some patients with nonprogressive blastomycosis of the skin, and pulmonary or systemic blastomycosis in children .

Result of Action

The binding of this compound to kinetoplastic DNA inhibits cell division and reproduction in Trypanosomes . In yeast, the binding of this compound to extranuclear DNA causes numerous mutations . It also leads to a significant increase in the number of lysosome-like bodies and secretion granules in trypanosomal organisms .

Action Environment

It is known that this compound shows strong activity against bacteria, protozoa, and fungi . It is clinically used in systemic mycosis, mainly North American blastomycosis, visceral leishmaniasis, and secondarily in prophylaxis and treatment of African trypanosomiasis .

Analyse Biochimique

Biochemical Properties

Stilbamidine interacts with various biomolecules, primarily nucleic acids, mainly DNA . It shows in vitro or/and in vivo affinity for nucleic acids . This interaction with DNA leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with nucleic acids, primarily DNA, leading to alterations in cellular processes . For instance, it causes modifications of the kinetoplast-mitochondrial system of Trypanosoma .

Molecular Mechanism

It is known that this compound has an affinity for nucleic acids, primarily DNA . This interaction leads to biological effects such as modifications of the kinetoplast-mitochondrial system of Trypanosoma with alteration of extranuclear circular DNA replication .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed. For instance, the formation of 4—carbamyl—4′—amidinostilbene and 4:4′—dicarbamylstilbene from solutions of this compound occurs when the latter are maintained for a number of weeks at 37°C .

Metabolic Pathways

It is known that this compound interacts with nucleic acids, primarily DNA , which suggests it may be involved in nucleic acid metabolism.

Transport and Distribution

This compound is distributed in the organs and tissues of rats following intravenous injection . The prophylactic action of this compound was shown to depend upon the unchanged drug retained in tissues, especially the liver .

Subcellular Localization

Given its affinity for nucleic acids, primarily DNA , it is likely that this compound localizes to the nucleus where it can interact with DNA.

Méthodes De Préparation

Stilbamidine peut être synthétisé par différentes voies synthétiques. Une méthode courante implique la réaction du 4,4'-diaminostilbène avec la formamide dans des conditions spécifiques . La production industrielle de this compound implique généralement l'utilisation de réactifs de haute pureté et d'environnements réactionnels contrôlés pour garantir la cohérence et la qualité du produit final .

Analyse Des Réactions Chimiques

Stilbamidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydée pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir la this compound en ses formes réduites.

Substitution : this compound peut subir des réactions de substitution, où un ou plusieurs de ses groupes fonctionnels sont remplacés par d'autres groupes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

4. Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme réactif dans diverses réactions et études chimiques.

Biologie : Employé dans l'étude des acides nucléiques en raison de son affinité pour l'ADN.

Médecine : Utilisé dans le traitement de maladies comme la leishmaniose viscérale et la trypanosomiase africaine.

Industrie : Utilisé dans la production d'autres composés chimiques et produits pharmaceutiques.

5. Mécanisme d'action

This compound exerce ses effets en se liant aux acides nucléiques, en particulier à l'ADN. Cette liaison interfère avec les processus de réplication et de transcription, conduisant à l'inhibition de la division cellulaire et de la reproduction . Chez les trypanosomes, la this compound se lie sélectivement à l'ADN kinétoplastique, perturbant la réplication de l'ADN circulaire extranucléaire .

Comparaison Avec Des Composés Similaires

Stilbamidine est similaire à d'autres diamidines aromatiques comme la pentamidine, la propamidine et le bérenil. il est unique par son affinité de liaison spécifique pour l'ADN et sa forte activité contre un large éventail d'agents pathogènes . D'autres composés similaires comprennent :

Pentamidine : Utilisée principalement dans le traitement de la pneumocystose et de la leishmaniose.

Propamidine : Connue pour ses propriétés antimicrobiennes.

Propriétés

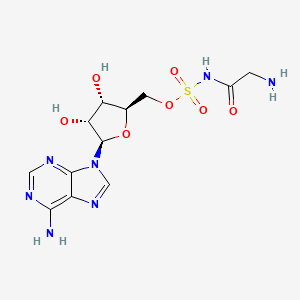

IUPAC Name |

4-[2-(4-carbamimidoylphenyl)ethenyl]benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c17-15(18)13-7-3-11(4-8-13)1-2-12-5-9-14(10-6-12)16(19)20/h1-10H,(H3,17,18)(H3,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMURVNDSFNJHAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(=N)N)C(=N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30861808 | |

| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122-06-5 | |

| Record name | Stilbamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=122-06-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-(Ethene-1,2-diyl)di(benzene-1-carboximidamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30861808 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(1-adamantyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1663410.png)

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)

![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;perchlorate](/img/structure/B1663429.png)